molecular formula C13H17N5O2S2 B2426261 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1226428-32-5

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2426261
CAS RN: 1226428-32-5
M. Wt: 339.43
InChI Key: GLGFAVASSBTJKQ-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C13H17N5O2S2 and its molecular weight is 339.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Assessment

This compound serves as a precursor for synthesizing various heterocycles, which were assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The study highlights the versatility of such compounds in generating new chemicals with potential agricultural applications (Fadda et al., 2017).

Anticancer Screening

Research has been conducted on the synthesis of imidazothiadiazole analogs, including derivatives of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, for anticancer screening. These compounds were evaluated against various cancer cell lines, indicating their potential in developing new cancer therapies (Abu-Melha, 2021).

Antimicrobial Activity

The compound has also been incorporated into the synthesis of novel heterocyclic compounds with evaluated antimicrobial activities. These studies suggest its utility in designing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Hossan et al., 2012).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S2/c1-4-21-13-17-16-12(22-13)15-10(19)6-18-7-14-9(8(2)3)5-11(18)20/h5,7-8H,4,6H2,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGFAVASSBTJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2C=NC(=CC2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.